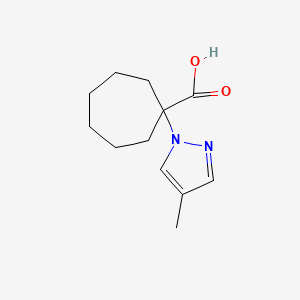
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory formation. CPCCOEt has been extensively investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Mecanismo De Acción
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid selectively binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by its endogenous ligand glutamate. This leads to the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular Ca2+. The blockade of mGluR1 by this compound results in the modulation of synaptic transmission and plasticity, which underlies its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. For example, this compound has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic plasticity, neuroprotection, and inflammation. These effects suggest that this compound has the potential to modulate the pathophysiology of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid in lab experiments is its high selectivity for mGluR1. This allows for the specific modulation of the receptor without affecting other glutamate receptors. Another advantage is its stability and solubility, which makes it easy to handle and administer. However, one of the limitations of this compound is its relatively low potency compared to other mGluR1 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which may increase the risk of off-target effects.
Direcciones Futuras
For research on 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid include investigating its potential therapeutic applications, exploring its mechanisms of action, and developing more potent and selective mGluR1 antagonists.
Métodos De Síntesis
The synthesis of 1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid involves the condensation of 4-methylpyrazole-1-carboxylic acid with cycloheptanone followed by esterification with ethanol. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50% to 60%.
Aplicaciones Científicas De Investigación
1-(4-Methylpyrazol-1-yl)cycloheptane-1-carboxylic acid has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to block the excitotoxicity induced by the activation of mGluR1 in the hippocampal neurons, which is implicated in the pathogenesis of Alzheimer's disease. This compound has also been used to study the involvement of mGluR1 in the regulation of dopamine release in the striatum, which is relevant to Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-methylpyrazol-1-yl)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10-8-13-14(9-10)12(11(15)16)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJQGSZVGOWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
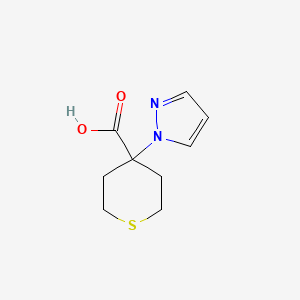
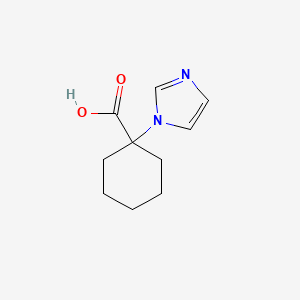
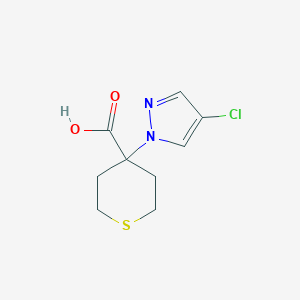

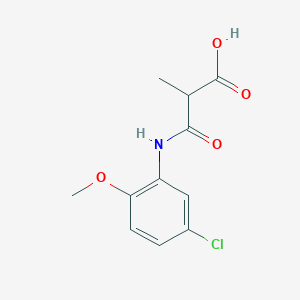
![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)

